N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, a tert-butylphenyl group, and a cyclohexanecarboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the chromenone derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromenone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding dihydrochromenone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes due to its structural similarity to natural enzyme substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties. The chromenone core is known for its biological activity, which can be enhanced by the presence of the tert-butylphenyl and cyclohexanecarboxamide groups.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tert-butylphenyl group provides steric hindrance, enhancing selectivity, while the cyclohexanecarboxamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridinecarboxamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]methanesulfonamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which provides additional hydrophobic interactions and potential for enhanced biological activity compared to its analogs. The combination of the chromenone core with the tert-butylphenyl group and the cyclohexanecarboxamide moiety results in a compound with distinct chemical and biological properties, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJINGHEDGISPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.